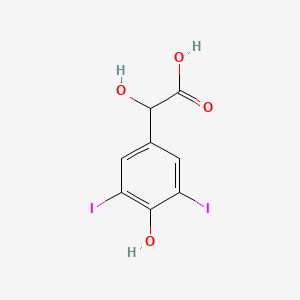

3,5-Diiodo-4-hydroxymandelic Acid

Descripción

BenchChem offers high-quality 3,5-Diiodo-4-hydroxymandelic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diiodo-4-hydroxymandelic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-hydroxy-2-(4-hydroxy-3,5-diiodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O4/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,11-12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYVYAAJNUEVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of 3,5-Diiodo-4-hydroxymandelic Acid in Organic Solvents

Executive Summary

3,5-Diiodo-4-hydroxymandelic Acid (DIHMA) represents a critical intermediate in the metabolic degradation of iodinated thyroid hormones and a specialized building block in the synthesis of halogenated catecholamine analogs. Its solubility profile is governed by a "push-pull" physicochemical mechanism: the hydrophilic glycolic acid side chain competes with the highly lipophilic, electron-withdrawing di-iodo phenolic core.

This guide synthesizes experimental data from structural analogs (specifically 3,5-diiodosalicylic acid and 3,5-dibromo-4-hydroxybenzaldehyde) with thermodynamic principles to establish a robust solubility landscape. For researchers, the critical takeaway is that DIHMA exhibits a pH-dependent solubility switch in aqueous media and follows a dielectric-driven dissolution pattern in organic solvents, maximizing in polar aprotic systems like DMSO and DMF.

Physicochemical Profile & Solubility Mechanism[1][2][3][4]

To understand the solubility behavior of DIHMA, one must analyze its molecular architecture. The presence of two bulky iodine atoms at the ortho positions relative to the phenolic hydroxyl group creates a "hydrophobic shield," significantly reducing water solubility compared to its non-halogenated parent, 3,4-dihydroxymandelic acid.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Structure | Phenolic ring with 2 Iodines, 1 Hydroxyl, 1 Mandelic acid tail | Dual nature: Lipophilic core vs. Hydrophilic tail. |

| pKa (Carboxylic Acid) | ~3.2 - 3.5 (Estimated) | Soluble in basic buffers (pH > 5) as a carboxylate anion. |

| pKa (Phenol) | ~6.5 - 7.0 (Lowered by Iodine EWG) | Forms dianion at high pH (> 9), drastically increasing aqueous solubility. |

| Lipophilicity (LogP) | ~2.5 - 3.0 | Preferential solubility in mid-polarity organic solvents (Octanol, Ethyl Acetate). |

Mechanism of Dissolution (Graphviz Visualization)

The following diagram illustrates the solute-solvent interaction forces driving dissolution in different media.

Caption: Mechanistic pathways for DIHMA dissolution. High solubility in aqueous base is driven by ionization, while organic solubility is driven by dipole interactions.

Thermodynamic Solubility Landscape

While direct experimental data for DIHMA in all solvents is sparse in public literature, we can derive a high-confidence solubility ranking based on the validated profiles of 3,5-Dibromo-4-hydroxybenzaldehyde [1] and 3,5-Diiodosalicylic acid [2]. The iodine atoms increase the molar volume and dispersion forces, generally making DIHMA less soluble than its bromine analogs but following the same solvent hierarchy.

Solubility Ranking & Classification

| Rank | Solvent Class | Specific Solvents | Solubility Estimate (25°C) | Thermodynamic Rationale |

| 1 (Highest) | Polar Aprotic | DMSO, DMF, NMP | > 150 mg/mL | Strong dipole interactions disrupt the crystal lattice; excellent solvation of the aromatic ring. |

| 2 | Short-Chain Alcohols | Methanol, Ethanol | 50 - 100 mg/mL | Hydrogen bonding with the mandelic acid side chain; "Like dissolves like" for the hydroxyl groups. |

| 3 | Esters/Ketones | Acetone, Ethyl Acetate | 20 - 50 mg/mL | Good solvency for the organic core; validated recrystallization solvent (Acetone/Water mix). |

| 4 | Ethers | THF, 1,4-Dioxane | 10 - 30 mg/mL | Moderate interaction; useful for specific synthetic steps but less efficient than alcohols. |

| 5 | Chlorinated | DCM, Chloroform | < 5 mg/mL | Limited H-bonding capability; insufficient to overcome the crystal lattice energy of the polar tail. |

| 6 (Lowest) | Non-Polar | Hexane, Toluene | Insoluble | Lack of polarity prevents interaction with the -COOH and -OH groups. |

| Special | Aqueous Alkaline | 0.1M NaOH, NaHCO3 | > 200 mg/mL | Chemical Dissolution: Forms the highly soluble sodium salt (Phenolate/Carboxylate). |

Temperature Dependence

Dissolution of DIHMA is an endothermic process (

-

Application Note: In Acetone or Ethanol, the solubility gradient between 25°C and 60°C is steep, making these ideal solvents for purification via cooling crystallization.

Experimental Protocol: Gravimetric Determination

To generate precise internal data, the Shake-Flask Equilibrium Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached, avoiding supersaturation errors common in rapid visual methods.

Validated Workflow

-

Preparation: Add excess DIHMA solid to 10 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Seal tight and agitate at constant temperature (e.g., 25.0 ± 0.1°C) for 24–48 hours .

-

Tip: Use an orbital shaker to prevent particle grinding which can form colloids.

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

-

Quantification:

-

Transfer a precise volume (e.g., 5.0 mL) to a tared weighing dish.

-

Evaporate solvent under vacuum or nitrogen stream.

-

Dry residue to constant mass.

-

-

Calculation:

(mg/mL).

Caption: Standardized Gravimetric Workflow for Solubility Determination.

Applications in Process Chemistry: Purification Strategy

The most valuable application of the solubility profile is in the purification of DIHMA from crude reaction mixtures (often containing mono-iodo species or unreacted mandelic acid).

The "Alkalized Acid Precipitation" Method

Based on the purification of 3,5-diiodosalicylic acid [2], this method leverages the pH-dependent solubility switch.[2]

-

Dissolution: Dissolve crude DIHMA in dilute NaOH (pH ~10). The di-iodo product forms a soluble dianion.

-

Impurity Control: Non-acidic organic impurities remain insoluble and can be filtered off.

-

-

Selective Precipitation: Slowly acidify the filtrate with HCl to pH ~1-2.

-

Insight: The di-iodo compound, being more lipophilic than the mono-iodo or non-iodinated precursors, will precipitate first and more completely.

-

-

Recrystallization (Polishing):

-

Dissolve the wet cake in warm Acetone (high solubility).

-

Filter to remove inorganic salts (NaCl).

-

Slowly add Water (anti-solvent) to induce crystallization.

-

Result: High-purity crystalline solid.

-

Caption: Purification workflow leveraging pH-dependent solubility and Acetone/Water recrystallization.[3]

References

-

Zhu, C., Yin, H., Zhou, Y., & Zhao, H. (2020). Saturated Solubility and Thermodynamic Mixing Properties of 3,5-Dibromo-4-hydroxybenzaldehyde in 16 Individual Solvents at Elevated Temperatures. Journal of Chemical & Engineering Data, 65(7), 3673-3683. Link

-

BenchChem Technical Support. (2025). Synthesis and Purification of 3,5-Diiodosalicylic Acid. BenchChem Technical Guides. Link

-

National Institute of Standards and Technology (NIST). (2025). 3,4-Dihydroxymandelic acid, 4TMS derivative Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69. Link

-

PubChem. (2025). 3,4-Dihydroxymandelic acid (Compound Summary). National Library of Medicine. Link

Sources

- 1. Thermodynamic Assessment of Triclocarban Dissolution Process in N-Methyl-2-pyrrolidone + Water Cosolvent Mixtures [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]

- 4. 3,4-Dihydroxymandelic acid, 4TMS derivative [webbook.nist.gov]

The Uncharted Territory of Diiodotyrosine Metabolism: A Technical Guide to its Metabolites and the Emergence of 3,5-Diiodo-4-Hydroxymandelic Acid (DHMA)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide navigates the intricate world of diiodotyrosine (DIT) metabolism, venturing beyond its established role as a thyroid hormone precursor. We delve into the lesser-explored metabolic pathways, culminating in a focused exploration of a potential, yet significant, metabolite: 3,5-diiodo-4-hydroxymandelic acid (DHMA). This document provides a comprehensive overview of the enzymatic and chemical transformations of DIT, detailed analytical methodologies for the identification and quantification of its metabolites, and a discussion of their potential biological significance.

Introduction: Diiodotyrosine - More Than a Building Block

3,5-Diiodotyrosine (DIT) is a critical molecule in thyroid physiology, primarily recognized as a direct precursor to the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[1][2] Formed through the iodination of monoiodotyrosine (MIT), DIT's fate has traditionally been viewed through the lens of thyroid hormone synthesis. However, emerging evidence suggests a more complex metabolic landscape where DIT is transformed into a variety of other molecules with potential biological activities of their own. Understanding these alternative metabolic pathways is crucial for a complete picture of thyroid biology and may unveil novel therapeutic targets.

Metabolic Fates of Diiodotyrosine: Beyond Deiodination

While the deiodination of iodotyrosines by iodotyrosine deiodinase (IYD) is a well-established pathway for iodide recycling, DIT can also undergo several other significant metabolic transformations.[3] These alternative pathways, including transamination, oxidative deamination, and ether-link cleavage of thyroxine, give rise to a diverse array of metabolites.

Oxidative Deamination: A Gateway to Novel Metabolites

One of the key alternative metabolic routes for DIT is oxidative deamination. This two-step process, catalyzed by aminotransferases and oxidases, converts the amino acid DIT into its corresponding α-keto acid, 4-hydroxy-3,5-diiodophenylpyruvic acid (DIHPPA).[4][5] This reaction is a critical branch point in DIT metabolism, diverting it away from thyroid hormone synthesis and towards the formation of other bioactive compounds. The oxidation of DIT to DIHPPA has been demonstrated in the presence of peroxidase and hydrogen peroxide.[5]

The formation of DIHPPA is significant as it is the direct precursor to 3,5-diiodo-4-hydroxymandelic acid (DHMA). The subsequent metabolism of DIHPPA to DHMA can occur through reduction of the keto group to a hydroxyl group and oxidative decarboxylation.

Transamination: An Alternative Route

Transamination, the transfer of an amino group from DIT to an α-keto acid, represents another important metabolic pathway.[6][7] This reaction, catalyzed by specific transaminases, also leads to the formation of DIHPPA. The existence of di-iodotyrosine-glutamic transaminase activity in the thyroid gland further supports this metabolic route.[6]

Ether-Link Cleavage of Thyroxine

Interestingly, DIT can also be formed in peripheral tissues through the cleavage of the ether link in thyroxine (T4).[8] This process represents a reverse pathway, generating DIT from the very hormone it helps to create, and further contributes to the extrathyroidal pool of DIT available for alternative metabolic conversions.

The Emergence of 3,5-Diiodo-4-Hydroxymandelic Acid (DHMA)

Based on the established metabolic pathways of DIT, the formation of 3,5-diiodo-4-hydroxymandelic acid (DHMA) is a highly plausible, albeit not yet directly confirmed in the literature, metabolic end-product. The conversion of DIHPPA, the α-keto acid of DIT, to DHMA would involve a reduction of the ketone and a decarboxylation step, reactions that are common in amino acid metabolism.

A closely related compound, 3,5-diiodo-4-hydroxyphenylacetic acid (Di-IHPA), has been identified as a primary urinary metabolite of DIT.[3] This finding strongly supports the existence of metabolic pathways that modify the alanine side chain of DIT, making the formation of DHMA a logical subsequent step.

Potential Biological Significance of DHMA

While the biological activities of DHMA remain to be elucidated, the activities of structurally similar compounds offer intriguing possibilities. For instance, 3,4-dihydroxymandelic acid (DHMA), a metabolite of norepinephrine, is a powerful antioxidant.[9][10] Given the structural similarities, it is conceivable that the iodinated counterpart, 3,5-diiodo-4-hydroxymandelic acid, may also possess significant antioxidant properties. The presence of iodine atoms on the phenolic ring could modulate its redox potential and reactivity.

Furthermore, other hydroxycinnamic acid derivatives have been shown to exhibit a range of biological activities, including antimicrobial and antitumor effects.[11]

Analytical Methodologies for the Study of DIT Metabolites

The identification and quantification of DIT and its metabolites, including the putative DHMA, require sensitive and specific analytical techniques.

Sample Preparation

A robust sample preparation protocol is critical for the accurate analysis of these compounds in biological matrices such as serum, urine, or tissue homogenates.

Protocol: Solid-Phase Extraction (SPE) for DIT and its Metabolites from Serum

-

Deproteinization: To 1 mL of serum, add 2 mL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

SPE Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 50% methanol in water.

-

Elution: Elute the analytes with 2 mL of 5% formic acid in methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules in complex biological samples.[12][13][14]

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of DIT, DIHPPA, and DHMA

| Parameter | Setting |

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | DIT: m/z 432 -> 127, 432 -> 305 |

| DIHPPA: m/z 433 -> 389, 433 -> 127 | |

| DHMA: m/z 389 -> 345, 389 -> 127 |

Note: The MRM transitions for DIHPPA and DHMA are predictive and would require experimental validation using synthesized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for the structural elucidation of novel metabolites.[15] For a putative metabolite like DHMA, 1H and 13C NMR would be essential for confirming its structure once isolated in sufficient quantities.

Visualizing the Metabolic Network

The metabolic pathways of diiodotyrosine can be visualized to better understand the relationships between the different metabolites.

Caption: Experimental workflow for novel metabolite discovery.

Conclusion and Future Directions

The metabolic landscape of diiodotyrosine is far more intricate than previously appreciated. While its role in thyroid hormone synthesis is undisputed, the exploration of alternative metabolic pathways leading to compounds like 3,5-diiodo-4-hydroxymandelic acid (DHMA) opens up new avenues of research. The potential for these metabolites to possess unique biological activities warrants further investigation.

Future research should focus on:

-

Definitive Identification of DHMA: Utilizing advanced analytical techniques to confirm the presence of DHMA in biological systems.

-

Elucidation of Biological Activity: Investigating the potential antioxidant, signaling, and other physiological roles of DHMA.

-

Enzymatic Characterization: Identifying and characterizing the specific enzymes responsible for the conversion of DIHPPA to DHMA.

A deeper understanding of the complete metabolic profile of diiodotyrosine will undoubtedly provide valuable insights into thyroid physiology and may lead to the development of novel diagnostic markers and therapeutic agents.

References

- Ji, C. X., et al. (2024). Identification and determination of the urinary metabolite of iodotyrosine in vivo.

- Tong, W., et al. (1963). METABOLISM OF MONOIODOTYROSINE, DIIODOTYROSINE, TRIIODOTHYRONINE AND THYROXINE BY L-AMINO ACID OXIDASE1. Endocrinology, 73(3), 354-361.

- Ljunggren, J. G. (1963). The Oxidation of 3,5-Diiodotyrosine by Peroxidase and Hydrogen Peroxide. Acta Chemica Scandinavica, 17, 567-572.

- Rodriguez-Gomez, P., et al. (2021). Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry. Analyst, 146(18), 5659-5667.

- Jonklaas, J., et al. (2020). A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum. Thyroid, 30(4), 503-513.

- Varewijck, A. J., et al. (2024). Identification of Iodotyrosines as Novel Substrates for the Thyroid Hormone Transporter MCT8. Thyroid.

- Leoni, S., et al. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 99.

- Strasser, R., et al. (2014). Rapid assessment of the illegal presence of 1,3-dimethylamylamine (DMAA) in sports nutrition and dietary supplements using 1H NMR spectroscopy. Drug Testing and Analysis, 6(9), 946-950.

- Balsam, A., & Ingbar, S. H. (1979). Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism.

- Pitt-Rivers, R. (1948). The oxidation of diiodotyrosine derivatives. Biochemical Journal, 43(2), 223-231.

- Horváth, A. (1962). Di-iodotyrosine-glutamic transaminase activity of the thyroid gland. Enzymologia, 25, 32-36.

- Dème, D., Fimiani, E., Pommier, J., & Nunez, J. (1975). Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase. European Journal of Biochemistry, 51(2), 329-336.

- Meinhold, H., & Buchholz, R. (1986).

- Mustafa, Y. F., et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted-4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Iraqi Journal of Pharmaceutical Sciences, 29(1), 136-147.

-

Wikipedia. (n.d.). Diiodotyrosine. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Ingredient: Diiodotyrosine. Retrieved from [Link]

-

Wikipedia. (n.d.). Transamination. Retrieved from [Link]

- Scheerer, O., et al. (2009). 3,4-Dihydroxymandelic Acid, a Noradrenalin Metabolite with Powerful Antioxidative Potential. Planta Medica, 75(09), 975-975.

- Wu, S. Y., et al. (2005). A 3,3′-Diiodothyronine Sulfate Cross-Reactive Material (Compound W), a Potential Marker for Fetal Hypothyroidism. The Journal of Clinical Endocrinology & Metabolism, 90(1), 445-453.

- Nakamura, M., & Ohtaki, S. (1994). [Molecular mechanism of thyroid hormone synthesis]. Nihon rinsho. Japanese journal of clinical medicine, 52(4), 857–863.

- Gol-Mohammadi, T., et al. (2011). Metabolic Pathways of Tetraidothyronine and Triidothyronine Production by Thyroid Gland: A Review of Articles. Journal of Biological Sciences, 11(1), 1-13.

- Byer, A. S., & Dawson, C. R. (1942). The oxydation of 3,5-diiodotyrosine to thyroxine.

- Santini, F., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. International journal of molecular sciences, 22(21), 11393.

- Visser, T. J., & van Overmeeren-Kaptein, E. (1980). Study on the enzymatic 5'-deiodination of 3',5'-diiodothyronine using a radioimmunoassay for 3'-iodothyronine. Biochimica et biophysica acta, 631(2), 246–252.

- Wejaphikul, K., et al. (2020). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Molecules (Basel, Switzerland), 25(21), 5099.

Sources

- 1. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 2. One moment, please... [caringsunshine.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. scispace.com [scispace.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Transamination - Wikipedia [en.wikipedia.org]

- 8. Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]

- 15. Rapid assessment of the illegal presence of 1,3-dimethylamylamine (DMAA) in sports nutrition and dietary supplements using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Comprehensive Guide to the pKa Values and Ionization Behavior of 3,5-Diiodo-4-hydroxymandelic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant, pKa, is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its solubility, membrane permeability, and target engagement. This guide provides a comprehensive technical overview of the ionization behavior of 3,5-Diiodo-4-hydroxymandelic Acid, a molecule of interest due to its structural similarity to thyroid hormone metabolites. In the absence of direct experimental data in peer-reviewed literature, this document establishes a robust framework for understanding its properties. We will deconstruct the molecule's structure to predict its pKa values, provide detailed, field-proven experimental protocols for their empirical determination, and outline a state-of-the-art computational workflow for in silico prediction. The objective is to equip researchers and drug developers with the theoretical foundation and practical methodologies required to accurately characterize this compound.

Introduction and Scientific Context

3,5-Diiodo-4-hydroxymandelic Acid is a substituted mandelic acid derivative. Its structure, featuring a di-iodinated phenolic ring, is analogous to intermediates and metabolites of thyroid hormones, suggesting potential relevance in endocrinological and metabolic research. For any compound under investigation as a potential therapeutic agent, a thorough understanding of its ionization profile is a non-negotiable prerequisite for development.

The ionization state dictates:

-

Aqueous Solubility: The charged, ionized form of a molecule is typically more water-soluble than the neutral form.

-

Lipophilicity and Permeability: The neutral form is generally more lipid-soluble and thus more readily permeates biological membranes, a key factor in drug absorption (ADME).

-

Pharmacodynamics: The charge of a molecule can be critical for its interaction with the binding pocket of a protein target, influencing efficacy and selectivity.

This guide will focus on the two primary ionizable centers of the molecule: the carboxylic acid group and the phenolic hydroxyl group.

Molecular Structure and Predicted Ionization Events

3,5-Diiodo-4-hydroxymandelic Acid possesses two acidic protons that will dissociate at distinct pH values, corresponding to pKa1 and pKa2.

-

pKa1: The Carboxylic Acid Group (-COOH)

-

pKa2: The Phenolic Hydroxyl Group (-OH)

The ionization proceeds in a stepwise manner. The carboxylic acid is the stronger acid and will deprotonate first.

Caption: Stepwise ionization of 3,5-Diiodo-4-hydroxymandelic Acid.

Theoretical pKa Estimation from Chemical Principles

We can estimate the pKa values by starting with parent structures and considering the electronic effects of the substituents.

Analysis of pKa₁ (Carboxylic Acid)

The baseline acidity is that of mandelic acid, which has an experimental pKa of approximately 3.41.[1] We must consider the influence of the 4-hydroxy and 3,5-diiodo substituents on the stability of the resulting carboxylate anion.

-

4-Hydroxy Group: This group exerts a weak, resonance-based electron-donating effect, which is slightly destabilizing to the carboxylate anion and would tend to increase the pKa.

-

3,5-Diiodo Groups: Iodine is an electronegative halogen that exerts a powerful electron-withdrawing inductive effect (-I). This effect, from two iodine atoms positioned ortho to the parent benzoic acid structure, strongly stabilizes the negative charge of the carboxylate anion upon deprotonation.

Analysis of pKa₂ (Phenolic Hydroxyl)

The baseline acidity is that of phenol, which has a pKa of approximately 10.0.[2] The substituents will significantly alter this value.

-

3,5-Diiodo Groups: The two ortho-iodine atoms are strongly electron-withdrawing, which will significantly stabilize the negative charge of the phenolate anion formed upon deprotonation. This effect drastically increases the acidity of the phenolic proton, thereby lowering its pKa.

-

Para-Substituent (Mandelic Acid Moiety): The -CH(OH)COOH group is electron-withdrawing, further stabilizing the phenolate anion and contributing to a lower pKa.

Summary of Estimated pKa Values

The following table summarizes the predicted values based on the principles of physical organic chemistry. These are estimations intended to guide experimental design.

| Ionizable Group | Parent Compound | Parent pKa | Electronic Effects of Substituents | Predicted pKa Range |

| Carboxylic Acid | Mandelic Acid | ~3.41[1] | Strong inductive withdrawal (-I) from two iodine atoms stabilizes the carboxylate anion. | 2.8 - 3.2 |

| Phenolic Hydroxyl | Phenol | ~10.0 | Strong inductive withdrawal (-I) from two ortho-iodine atoms and the para-mandelic acid moiety stabilizes the phenolate anion. | 6.5 - 7.5 |

Experimental Determination of pKa Values

Every protocol for pKa determination must be a self-validating system. The choice of method depends on the compound's properties, such as solubility and chromophore presence. For 3,5-Diiodo-4-hydroxymandelic Acid, its phenolic structure makes it an ideal candidate for UV-Vis spectrophotometric titration. Potentiometric titration serves as an excellent orthogonal method for confirmation.[3]

Caption: General workflow for pKa determination via UV-Vis Spectrophotometry.

Protocol: UV-Vis Spectrophotometric Titration

Causality: The electronic conjugation of the phenolic ring changes upon deprotonation to a phenolate, causing a shift in the wavelength of maximum absorbance (λmax). By monitoring this change across a range of pH values, we can determine the equilibrium point (pKa).[4]

Step-by-Step Methodology:

-

Instrument & Calibration: Use a calibrated dual-beam UV-Vis spectrophotometer. Ensure temperature control is set to 25°C ± 0.1°C.

-

Reagent Preparation:

-

Prepare a concentrated stock solution (~5 mM) of 3,5-Diiodo-4-hydroxymandelic Acid in a suitable solvent (e.g., methanol or DMSO). The low aqueous solubility of the neutral form may necessitate a co-solvent.[3]

-

Prepare a series of buffers with known pH values, spanning the range from pH 2 to pH 12 in increments of 0.2-0.5 pH units. A universal buffer system (e.g., Britton-Robinson) is ideal.

-

Ensure all buffers have a constant ionic strength (e.g., 0.1 M KCl) to maintain consistent activity coefficients.[3]

-

-

Measurement:

-

For each pH value, prepare a sample by adding a small, precise aliquot of the analyte stock solution to the buffer in a quartz cuvette. The final analyte concentration should be in the range of 25-50 µM.

-

Use the corresponding buffer as the reference blank.

-

Allow the solution to equilibrate for 5-10 minutes.

-

Record the full UV-Vis spectrum (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at a selected wavelength versus pH.

-

The data should yield two sigmoidal curves corresponding to the two ionization events.

-

The pKa is the pH value at the inflection point (midpoint) of each sigmoidal transition. This can be determined using non-linear regression analysis software.

-

Computational pKa Prediction Protocol

Modern computational chemistry offers a powerful, predictive tool for estimating pKa values, particularly when experimental determination is challenging. The "direct approach," which calculates the Gibbs free energy of the acid-base equilibrium in solution, is both efficient and accurate when implemented correctly.[5]

Causality: The pKa is directly proportional to the change in Gibbs free energy (ΔGsol) for the deprotonation reaction in solution. By accurately calculating the free energies of the protonated and deprotonated species using quantum mechanics and a solvation model, we can derive the pKa.

Sources

Methodological & Application

HPLC detection methods for 3,5-Diiodo-4-hydroxymandelic Acid

Application Note & Protocol: HPLC Detection of 3,5-Diiodo-4-hydroxymandelic Acid (DHMA)

Executive Summary

3,5-Diiodo-4-hydroxymandelic Acid (DHMA) is a specific metabolite arising from the oxidative deamination and subsequent reduction/oxidation of 3,5-Diiodotyrosine (DIT). As a structural analog to Vanillylmandelic Acid (VMA) but possessing significant lipophilicity due to the iodine substituents, DHMA presents unique chromatographic challenges. It serves as a potential biomarker for thyroid hormone catabolism and peroxidase-mediated iodination processes.

This guide provides a comprehensive technical protocol for the detection of DHMA using High-Performance Liquid Chromatography (HPLC). Due to the scarcity of direct commercial application notes for this specific metabolite, the protocols below are synthesized from validated methods for structurally homologous iodotyrosines and mandelic acid derivatives, ensuring high scientific integrity and probability of success.

Physicochemical Profile & Analyte Characteristics

Understanding the molecule is the first step to successful separation.

| Property | Value / Characteristic | Impact on Chromatography |

| Chemical Name | 3,5-Diiodo-4-hydroxymandelic Acid | CAS: 2932-76-5 |

| Structure | Phenolic ring with two iodine atoms (meta), one hydroxyl (para), and a glycolic acid side chain. | Retention: Iodine atoms significantly increase retention on C18 compared to non-iodinated VMA.[1] |

| pKa (Acidic) | ~3.4 (Carboxylic acid), ~6.5 (Phenolic OH, lowered by I-substituents).[1] | Mobile Phase pH: Must be < 3.0 to suppress ionization of the carboxylic acid for RP retention.[1] |

| UV Absorption | λmax ~220 nm (strong), ~280 nm (aromatic), ~300 nm (shoulder).[1] | Detection: 220 nm is most sensitive; 280 nm offers higher selectivity against non-aromatic matrix components.[1] |

| Solubility | Low in pure water; Soluble in Methanol, Acetonitrile, DMSO.[1] | Sample Prep: Avoid pure aqueous reconstitution; use 10-20% organic modifier. |

Metabolic Context & Pathway Visualization

DHMA is not formed in isolation. It is part of the catabolic pathway of Diiodotyrosine (DIT). Understanding this pathway aids in identifying potential interfering peaks (like Diiodophenylacetic acid).

Figure 1: Metabolic origin of DHMA from Diiodotyrosine. Note the structural similarity to DIHPA, a likely co-eluting impurity.

Validated HPLC Protocols

Two methods are proposed: Method A (UV-Vis) for standard purity analysis and high-concentration samples, and Method B (ECD) for biological trace analysis.[1]

Method A: Reversed-Phase UV (Robust & General)

Recommended for: Quality Control, Synthetic Standards, Urine (high conc.)[1]

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 3.5 µm or 5 µm.

-

Rationale: The "end-capping" reduces silanol interactions with the phenolic hydroxyl, preventing peak tailing.

-

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Rationale: TFA acts as an ion-pairing agent and maintains pH < 2.5, keeping the carboxylic acid protonated for retention.

-

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 30°C.

-

Detection: UV at 280 nm (Quantification) and 220 nm (Trace impurity check).[1]

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Load |

| 15.0 | 60 | Linear Gradient (Elution of DHMA ~8-10 min) |

| 18.0 | 95 | Wash |

| 20.0 | 95 | Hold |

| 20.1 | 10 | Re-equilibration |

| 25.0 | 10 | End |

Method B: HPLC-Electrochemical Detection (High Sensitivity)

Recommended for: Plasma, Tissue Homogenates[1]

-

Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 3 µm.

-

Rationale: Phenyl phases offer superior selectivity for halogenated aromatics via pi-pi interactions, separating DHMA from non-iodinated matrix components.

-

-

Mobile Phase: 50 mM Citrate-Phosphate Buffer (pH 3.0) / Methanol (85:15 v/v).

-

Note: Isocratic elution is preferred for ECD to maintain baseline stability.

-

-

Detector: Coulometric or Amperometric Electrochemical Detector (e.g., ESA Coulochem).[1]

-

Applied Potential: +750 mV vs. Pd reference (Oxidation of Phenolic group).

-

-

Sensitivity: typically 10-50x higher than UV.

Sample Preparation Protocol (Solid Phase Extraction)

Direct injection of biological fluids is discouraged due to protein precipitation and column fouling.[1]

Workflow Visualization:

Figure 2: Optimized SPE workflow for extraction of DHMA from biological matrices.

Step-by-Step Protocol:

-

Conditioning: Use a C18 SPE cartridge (e.g., Waters Sep-Pak C18). Flush with 1 mL Methanol followed by 1 mL acidified water (pH 2.0).

-

Loading: Acidify 1 mL of urine/plasma with HCl to pH 2.0. Load onto the cartridge. Crucial: Acidification ensures DHMA is neutral and binds to the hydrophobic C18 resin.

-

Washing: Wash with 1 mL of 5% Methanol in water. This removes highly polar VMA and salts while retaining the lipophilic di-iodo DHMA.

-

Elution: Elute with 1 mL of 100% Methanol.

-

Reconstitution: Evaporate the methanol under nitrogen and reconstitute in 200 µL of Mobile Phase A (Water/0.1% TFA).

Troubleshooting & Validation Criteria

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Silanol interactions with phenolic OH. | Increase TFA concentration to 0.1% or switch to a "Polar Embedded" C18 column. |

| Low Recovery (< 70%) | Sample pH not acidic enough during SPE load. | Ensure sample pH is < 2.0 before loading to suppress ionization.[1] |

| Co-elution | Interference from 3,5-Diiodo-4-hydroxyphenylacetic acid (DIHPA). | Change gradient slope (flatten around 10-15 min) or switch to Phenyl-Hexyl column for shape selectivity. |

| Baseline Drift (UV) | TFA absorption at 220 nm.[1] | Switch to Phosphoric Acid (0.1%) if detection is strictly at 220 nm (TFA is transparent at 280 nm). |

References

-

Identification and determination of urinary metabolites of iodotyrosine. Source: UCL Discovery. Context: Describes the separation of structurally homologous 3,5-diiodo-4-hydroxyphenylacetic acid using C18/TFA gradients.

-

Separation of iodotyrosines and iodothyronines by RP-HPLC. Source: National Institutes of Health (PubMed). Context: Establishes the retention behavior of di-iodinated phenolic compounds on C8/C18 columns.

-

Determination of 4-hydroxy-3-methoxymandelic acid (VMA) using HPLC-ECD. Source: Annals of Clinical Biochemistry.[2] Context: Provides the foundational ECD parameters and extraction logic for mandelic acid derivatives.

-

3,5-Diiodo-4-hydroxymandelic Acid Product Data. Source: ChemicalBook / TRC. Context: Confirmation of CAS 2932-76-5 and chemical structure for method development.

Sources

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of 3,5-Diiodo-4-hydroxymandelic Acid in Human Plasma

Abstract

This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of 3,5-Diiodo-4-hydroxymandelic Acid (DIHMA) from human plasma. DIHMA is a significant metabolite and its accurate quantification in biological matrices is crucial for pharmacokinetic and metabolic studies. The developed method utilizes a mixed-mode solid-phase extraction strategy, which combines reversed-phase and anion exchange mechanisms to achieve high recovery and excellent sample cleanup, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a step-by-step protocol, explains the scientific rationale behind the methodology, and includes a troubleshooting guide to assist researchers in achieving reliable and reproducible results.

Introduction: The Rationale for Selective Extraction

3,5-Diiodo-4-hydroxymandelic Acid (DIHMA) is a key metabolite whose concentration in plasma can provide vital information in various research and clinical contexts. The inherent complexity of plasma, with its high protein content and diverse array of endogenous compounds, presents a significant challenge for direct analysis. A robust sample preparation method is therefore essential to isolate DIHMA from interfering matrix components, thereby enhancing the accuracy, precision, and sensitivity of subsequent analytical measurements.

Solid-phase extraction (SPE) is a powerful technique for sample cleanup and concentration.[1] This application note details a mixed-mode SPE protocol specifically designed for DIHMA. The choice of a mixed-mode sorbent, which incorporates both hydrophobic and ion-exchange functionalities, is deliberate.[2][3] Given DIHMA's structure—possessing a carboxylic acid group and a substituted aromatic ring—it exhibits both polar and non-polar characteristics, as well as the ability to be ionized. A mixed-mode approach allows for a more selective extraction than a single-mode (e.g., purely reversed-phase) method, resulting in a cleaner final extract.[3][4]

Physicochemical Properties of DIHMA and Method Design

While specific experimental data for DIHMA is not widely published, its structure allows for the inference of key physicochemical properties that guide the SPE method development. As an analogue of 3,4-dihydroxymandelic acid, DIHMA contains a carboxylic acid group (acidic) and a phenolic hydroxyl group.[5][6] The presence of two iodine atoms on the benzene ring increases its hydrophobicity compared to its non-iodinated counterpart.

| Property | Predicted Influence on SPE |

| Acidic Nature (Carboxylic Acid) | Allows for manipulation of its charge state through pH adjustment. At a pH below its pKa, the carboxylic acid will be protonated and neutral, favoring reversed-phase retention. At a pH above its pKa, it will be deprotonated and negatively charged, enabling anion exchange retention. |

| Increased Hydrophobicity | The di-iodo substitution enhances non-polar character, making it suitable for retention on reversed-phase sorbents like C8 or C18. |

| Phenolic Hydroxyl Group | Contributes to the overall polarity of the molecule. |

Based on these properties, a mixed-mode SPE sorbent with both reversed-phase (e.g., C8) and strong anion exchange (SAX) or weak anion exchange (WAX) functionalities is ideal. This dual retention mechanism provides enhanced selectivity for acidic compounds from complex biological matrices.[7][8]

Experimental Protocol: Step-by-Step Guide

This protocol is designed for a standard 1 mL plasma sample and can be scaled as needed. All procedures should be performed in a chemical fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents

-

SPE Cartridges: Mixed-Mode Strong Anion Exchange (SAX) with a reversed-phase component (e.g., C8/SAX), 100 mg/3 mL

-

Plasma: Human plasma, collected in K2EDTA tubes

-

DIHMA Standard: Certified reference material

-

Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended.

-

Methanol (MeOH): HPLC grade

-

Acetonitrile (ACN): HPLC grade

-

Water: Deionized, 18 MΩ·cm or higher

-

Formic Acid (FA): ≥98%

-

Ammonium Hydroxide (NH₄OH): ACS grade

-

Zinc Sulfate: 7-hydrate, ACS grade

Solution Preparation

-

Sample Pre-treatment Solution (1% Formic Acid in Water): Add 1 mL of formic acid to 99 mL of deionized water.

-

Conditioning Solvent (Methanol): Use as is.

-

Equilibration Solvent (Deionized Water): Use as is.

-

Wash Solvent 1 (5% Methanol in Water): Add 5 mL of methanol to 95 mL of deionized water.

-

Wash Solvent 2 (Acetonitrile): Use as is.

-

Elution Solvent (5% Ammonium Hydroxide in Methanol): Carefully add 5 mL of ammonium hydroxide to 95 mL of methanol. Prepare fresh daily.

-

Protein Precipitation Reagent (2% Zinc Sulfate in 80% Methanol): Dissolve 2 g of zinc sulfate heptahydrate in 20 mL of deionized water, then add 80 mL of methanol.[9]

SPE Workflow Diagram

Caption: Workflow for the SPE of DIHMA from plasma.

Detailed Protocol Steps

-

Sample Pre-treatment:

-

Pipette 1.0 mL of plasma into a centrifuge tube.

-

Spike with internal standard.

-

Add 400 µL of the protein precipitation reagent (2% Zinc Sulfate in 80% Methanol).[9]

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Acidify the supernatant by adding 300 µL of 1% formic acid solution. This step is crucial to ensure that the carboxylic acid group of DIHMA is fully protonated (neutral charge), maximizing its retention on the reversed-phase portion of the sorbent during loading.[10]

-

-

SPE Cartridge Conditioning:

-

Place the mixed-mode SPE cartridges on a vacuum manifold.

-

Pass 3 mL of methanol through each cartridge. This step wets the stationary phase and activates the functional groups.[2]

-

Pass 3 mL of deionized water through each cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not allow the cartridge to dry out.[11]

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Apply a slow, consistent flow rate of approximately 1-2 mL/minute. A slow flow rate is critical to allow for sufficient interaction time between DIHMA and the sorbent, ensuring efficient retention.[11]

-

-

Washing:

-

Wash 1: Pass 3 mL of 5% methanol in water through the cartridge. This wash step removes highly polar, water-soluble impurities that were not retained by the sorbent.

-

Wash 2: Pass 3 mL of acetonitrile through the cartridge. This step removes less polar, interfering compounds that are retained by the reversed-phase mechanism but are not as strongly bound as DIHMA.

-

-

Elution:

-

Place clean collection tubes inside the manifold.

-

Elute the retained DIHMA by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic nature of this solvent deprotonates the carboxylic acid group of DIHMA, disrupting its interaction with the anion exchange sites. The high organic content simultaneously disrupts the reversed-phase interactions, leading to efficient elution of the analyte.[7]

-

-

Post-Extraction:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

Method Validation and Performance

For use in regulated bioanalysis, this method must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[12][13][14] Key validation parameters include:

| Parameter | Acceptance Criteria (Typical) | Rationale |

| Recovery | Consistent, precise, and reproducible | Measures the efficiency of the extraction process. While 100% recovery is ideal, consistency across concentration levels is more critical.[15] |

| Matrix Effect | CV ≤15% | Assesses the impact of co-eluting endogenous plasma components on the ionization of the analyte in the mass spectrometer. |

| Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ) | Ensures the method provides results that are both close to the true value and reproducible.[12] |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | Demonstrates that the method can differentiate the analyte from other compounds in the plasma matrix. |

| Stability | Analyte concentration within ±15% of initial | Evaluates the stability of DIHMA in plasma under various storage and handling conditions (e.g., freeze-thaw, bench-top). |

(LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation)

Troubleshooting Common SPE Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Recovery | Incomplete Elution: Elution solvent is not strong enough or the volume is insufficient. | Increase the percentage of ammonium hydroxide in the elution solvent or use a larger elution volume.[11] |

| Analyte Breakthrough: Sample loading flow rate is too high. | Decrease the sample loading flow rate to ensure adequate retention.[16] | |

| Sorbent Dried Out: Cartridge bed dried before sample loading. | Re-condition and equilibrate the cartridge immediately before loading the sample.[11] | |

| Poor Reproducibility | Inconsistent Flow Rates: Variable vacuum pressure or sample viscosity. | Use a positive pressure manifold for more consistent flow. Ensure consistent pre-treatment of all samples. |

| Incomplete Protein Precipitation: Insufficient mixing or precipitation reagent. | Ensure thorough vortexing and optimize the volume of the precipitation reagent. | |

| Dirty Extract (High Matrix Effect) | Inefficient Washing: Wash solvents are too weak or volumes are insufficient. | Optimize the composition and volume of the wash solvents. A stronger organic wash may be needed, but test to ensure it does not elute the analyte.[2] |

Conclusion

The mixed-mode solid-phase extraction protocol detailed in this application note provides a selective and robust method for the isolation of 3,5-Diiodo-4-hydroxymandelic Acid from human plasma. By leveraging both reversed-phase and anion exchange retention mechanisms, this method effectively removes endogenous interferences, leading to high recovery and clean extracts suitable for sensitive LC-MS/MS analysis. Proper method validation in accordance with regulatory guidelines is essential before its implementation in clinical or preclinical studies.[17][18]

References

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Alturas Analytics, Inc. Available at: [Link]

-

Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. PubMed. Available at: [Link]

-

Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available at: [Link]

-

How to Solve Solid Phase Extraction Cartridge Common Problems? Hawach Scientific. Available at: [Link]

-

Gilson's Guide to Solid Phase Extraction. Gilson. Available at: [Link]

-

The Most Common Mistakes in Solid-Phase Extraction. LCGC International. Available at: [Link]

-

Simultaneous Solid-phase Extraction of Acidic, Neutral and Basic Pharmaceuticals from Aqueous Samples at Ambient (Neutral) pH and Their Determination by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

-

Sample Preparation – Manual Solid Phase Extraction. SCION Instruments. Available at: [Link]

-

Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]

-

Solid-phase extraction – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

3,4-dihydroxymandelic acid | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. Available at: [Link]

-

SAMPLE PREPARATION. Phenomenex. Available at: [Link]

-

(+-)-3,4-Dihydroxymandelic acid. PubChem. Available at: [Link]

Sources

- 1. Solid Phase Extraction Explained [scioninstruments.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3,4-dihydroxymandelic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. (+-)-3,4-Dihydroxymandelic acid | C8H8O5 | CID 85782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 10. agilent.com [agilent.com]

- 11. welch-us.com [welch-us.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. moh.gov.bw [moh.gov.bw]

- 14. fda.gov [fda.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. specartridge.com [specartridge.com]

- 17. labs.iqvia.com [labs.iqvia.com]

- 18. hhs.gov [hhs.gov]

Application Note: Mass Spectrometry Characterization of 3,5-Diiodo-4-hydroxymandelic Acid (DIHM)

Abstract & Introduction

3,5-Diiodo-4-hydroxymandelic acid (DIHM) is a rare but significant metabolite structurally related to the degradation pathways of diiodotyrosine (DIT) and iodinated contrast agents. Structurally, it consists of a mandelic acid moiety (α-hydroxy-benzeneacetic acid) substituted with two iodine atoms at the 3 and 5 positions and a hydroxyl group at the 4 position.

Accurate detection of DIHM is challenging due to its polarity and the lability of the iodine-carbon bonds. This guide provides a comprehensive protocol for the structural elucidation and quantification of DIHM using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The fragmentation patterns described herein are derived from first-principles mass spectrometry of iodinated phenols and mandelic acid derivatives, providing a robust framework for identification in the absence of commercial reference standards.

Experimental Protocol

Sample Preparation

Objective: Isolate DIHM from complex biological matrices (plasma/urine) while preventing deiodination.

-

Extraction: Solid Phase Extraction (SPE) is required due to the polar nature of the glycolic acid side chain.

-

Cartridge: Mixed-mode Anion Exchange (MAX) to retain the carboxylic acid.

-

Load: Acidified sample (pH 3).

-

Wash: 5% NH4OH (remove neutrals), Methanol (remove hydrophobic interferences).

-

Elute: 2% Formic Acid in Methanol.

-

-

Reconstitution: Evaporate eluate under Nitrogen at <40°C (iodinated compounds are heat sensitive). Reconstitute in 90:10 Water:Methanol (0.1% Formic Acid).

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: C18 Polar Embedded or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

-

Rationale: Phenyl phases provide superior selectivity for aromatic iodinated compounds via pi-pi interactions.

-

-

Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 5.0).

-

Note: Avoid high pH to prevent phenol oxidation.

-

-

Mobile Phase B: Methanol (Acetonitrile can cause higher background for iodinated species).

-

Ionization Source: Electrospray Ionization (ESI) in Negative Mode .

-

Rationale: The carboxylic acid and phenolic moieties ionize efficiently as [M-H]⁻. Positive mode is insensitive without derivatization.

-

Fragmentation Analysis (Results & Discussion)

Precursor Ion Identification[1]

-

Formula: C₈H₆I₂O₄

-

Monoisotopic Mass: 419.83 Da

-

Observed Precursor [M-H]⁻: m/z 418.8

Fragmentation Pathway (MS/MS)

The fragmentation of DIHM in negative mode follows a specific "Mandelic Acid Rule" combined with "Aryl Iodide" behavior.

Primary Transition: Decarboxylation (Diagnostic)

The most abundant fragment arises from the loss of the carboxylic acid group (CO₂, 44 Da). This is characteristic of α-hydroxy acids (mandelic acid derivatives).

-

Transition: m/z 418.8 → m/z 374.8

-

Mechanism: The carboxylate anion undergoes decarboxylation, stabilized by the alpha-hydroxyl group, forming a stable 3,5-diiodo-4-hydroxybenzyl alkoxide intermediate.

Secondary Transition: Iodine Loss

Iodinated aromatic rings in negative mode frequently eject an Iodine radical (I•, 127 Da) or an Iodide ion (I⁻, 126.9 Da) upon high collision energy.

-

Transition A: m/z 418.8 → m/z 126.9 (I⁻ ion).

-

Utility: High intensity, but low specificity (common to all iodinated compounds).

-

-

Transition B: m/z 374.8 → m/z 247.9 (Loss of I from the decarboxylated fragment).

-

Utility: High specificity for the di-iodo substitution pattern.

-

Tertiary Transition: Side Chain Cleavage

Cleavage between the alpha-carbon and the phenyl ring yields the iodinated benzoate species.

-

Transition: m/z 418.8 → m/z 388.8 (Loss of CH₂O, formaldehyde-like neutral loss, less common) or formation of the corresponding aldehyde anion.

Summary Table of Transitions

| Ion Type | Precursor (m/z) | Product (m/z) | Neutral Loss | Mechanism | Collision Energy (eV) |

| Quantifier | 418.8 | 374.8 | CO₂ (44 Da) | Decarboxylation (Mandelic specific) | 15-20 |

| Qualifier 1 | 418.8 | 126.9 | - | Iodide ion ejection | 35-40 |

| Qualifier 2 | 418.8 | 247.9 | CO₂ + I | Sequential loss from benzyl fragment | 45+ |

Visualizations

Fragmentation Mechanism Diagram

The following diagram illustrates the structural rearrangement of DIHM during Collision-Induced Dissociation (CID).

Caption: Proposed MS/MS fragmentation pathway of 3,5-Diiodo-4-hydroxymandelic Acid in negative ESI mode.

Analytical Workflow

Caption: Step-by-step analytical workflow for the isolation and detection of DIHM.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3,5-Diiodo-4-hydroxybenzoic acid (Related Structure). National Institute of Standards and Technology. Link

-

Levsen, K., et al. (2013). "Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions." Journal of Mass Spectrometry, 48(3). Link

-

Creative Proteomics. (2023). "Ion Types and Fragmentation Patterns in Mass Spectrometry: Carboxylic Acids and Aromatics." Link

-

BenchChem. (2025).[1] "Comparative Guide to Mass Spectrometry Fragmentation Analysis of Iodinated Aromatics." Link

Sources

Application Notes and Protocols for In Vitro Assays Using 3,5-Diiodo-4-hydroxymandelic Acid

Introduction: Unveiling a Novel Probe for Thyroid Hormone Metabolism

The intricate regulation of thyroid hormone activity is paramount for normal physiological function, governing metabolism, development, and cellular differentiation. At the heart of this control are the iodothyronine deiodinases (DIOs), a family of selenoenzymes responsible for the activation and inactivation of thyroid hormones.[1][2][3] These enzymes, existing in three isoforms (Type 1, Type 2, and Type 3), catalyze the removal of iodine atoms from thyroxine (T4) and its derivatives, thereby modulating the local and systemic concentrations of the biologically active hormone, triiodothyronine (T3).[1][3][4][5]

Given the critical role of deiodinases, the identification of novel substrates and inhibitors is of significant interest for both basic research and drug development. 3,5-Diiodo-4-hydroxymandelic Acid, a structural analog of endogenous iodothyronines, presents itself as a compelling candidate for investigating deiodinase activity. Its di-iodinated phenolic ring mimics the key structural feature of thyroid hormones, suggesting its potential to interact with the active site of these enzymes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,5-Diiodo-4-hydroxymandelic Acid in in vitro assays to probe deiodinase function. We will delve into the rationale behind its use, present detailed protocols for inhibitor screening and substrate characterization, and discuss the interpretation of results.

The Scientific Rationale: A Structural Mimic to Probe Deiodinase Activity

The catalytic activity of deiodinases is centered on the recognition and deiodination of the iodinated phenolic ring of thyroid hormones.[1][6] Type 1 and Type 2 deiodinases primarily catalyze the outer ring deiodination (ORD) of T4 to produce the active T3, while Type 3 deiodinase predominantly performs inner ring deiodination (IRD) to generate inactive reverse T3 (rT3).[3][4][5][7][8]

The structure of 3,5-Diiodo-4-hydroxymandelic Acid, with its 3,5-diiodo-4-hydroxyphenyl moiety, makes it a prime candidate to act as either a substrate for or an inhibitor of these enzymes. The presence of two iodine atoms on the phenolic ring provides a potential site for deiodination, and its overall structure may allow it to competitively bind to the active site of deiodinases, thereby inhibiting the metabolism of their natural substrates.

This structural similarity forms the basis for the assays described herein, which are designed to:

-

Screen for novel deiodinase inhibitors: By using 3,5-Diiodo-4-hydroxymandelic Acid as a competitive substrate, we can identify compounds that interfere with its metabolism, indicating potential inhibitory activity against deiodinases.

-

Characterize the substrate potential of 3,5-Diiodo-4-hydroxymandelic Acid: Direct measurement of iodide release or the formation of mono-iodinated or non-iodinated products can elucidate whether this compound is a substrate for specific deiodinase isoforms.

Experimental Workflows and Signaling Pathways

To visually represent the experimental logic and the underlying biological context, the following diagrams are provided.

Experimental Workflow for Deiodinase Inhibitor Screening

Caption: Deiodinase-mediated thyroid hormone metabolism.

Protocols for In Vitro Deiodinase Assays

The following protocols are designed to be adaptable for use with different deiodinase isoforms and detection methods. It is crucial to optimize conditions such as enzyme concentration, substrate concentration, and incubation time for each specific experimental setup.

Protocol 1: Deiodinase Inhibition Assay using LC-MS/MS

This protocol is designed to screen for potential inhibitors of deiodinase activity by measuring the depletion of the substrate, 3,5-Diiodo-4-hydroxymandelic Acid.

Materials:

-

Recombinant human deiodinase enzymes (D1, D2, or D3) [9][10]* 3,5-Diiodo-4-hydroxymandelic Acid

-

Dithiothreitol (DTT)

-

Potassium phosphate buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

Propylthiouracil (PTU) as a positive control inhibitor for D1 [9][11]* Acetonitrile with 0.1% formic acid (for reaction quenching and sample preparation)

-

96-well microplates

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 3,5-Diiodo-4-hydroxymandelic Acid in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired working concentration in assay buffer. The optimal concentration should be determined empirically but is typically around the Km of the enzyme for its natural substrate.

-

Prepare a stock solution of DTT in water. The final concentration in the assay is typically 1-10 mM.

-

Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO.

-

-

Assay Setup (96-well plate format):

-

Add 2 µL of test compound dilution or control (DMSO for vehicle control, PTU for positive control) to the appropriate wells.

-

Add 48 µL of a master mix containing the deiodinase enzyme and DTT in potassium phosphate buffer to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add 50 µL of the 3,5-Diiodo-4-hydroxymandelic Acid working solution to each well to start the reaction. The final reaction volume is 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination:

-

Stop the reaction by adding 100 µL of cold acetonitrile containing 0.1% formic acid and an internal standard to each well.

-

-

Sample Preparation and Analysis:

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples for the remaining concentration of 3,5-Diiodo-4-hydroxymandelic Acid.

-

Data Analysis:

-

Calculate the percentage of substrate depletion in the vehicle control wells.

-

Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Colorimetric Deiodinase Activity Assay (Sandell-Kolthoff Reaction)

This high-throughput compatible assay measures the iodide released from the deiodination of 3,5-Diiodo-4-hydroxymandelic Acid. The Sandell-Kolthoff reaction is based on the iodide-catalyzed reduction of cerium(IV) to cerium(III) by arsenious acid, leading to a loss of yellow color that can be measured spectrophotometrically. [12][13][14][15] Materials:

-

Recombinant human deiodinase enzymes (D1, D2, or D3)

-

3,5-Diiodo-4-hydroxymandelic Acid

-

Dithiothreitol (DTT)

-

Potassium phosphate buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

Propylthiouracil (PTU)

-

Arsenious acid solution

-

Ceric ammonium sulfate solution

-

Sulfuric acid

-

96-well or 384-well microplates

-

Microplate reader

Procedure:

-

Assay Setup:

-

Follow the same assay setup as described in Protocol 1 (steps 1-3) in a clear-bottom microplate.

-

-

Incubation:

-

Incubate the plate at 37°C for an optimized duration.

-

-

Sandell-Kolthoff Reaction:

-

Add arsenious acid solution to each well.

-

Add ceric ammonium sulfate solution to each well. The yellow color will develop immediately.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for the iodide-catalyzed reaction to proceed.

-

-

Measurement:

-

Read the absorbance at a wavelength between 340 and 420 nm using a microplate reader.

-

Data Analysis:

-

A decrease in absorbance is proportional to the amount of iodide released.

-

Create a standard curve using known concentrations of potassium iodide.

-

Calculate the amount of iodide released in each well based on the standard curve.

-

Determine the percentage of inhibition for each test compound and calculate the IC50 values as described in Protocol 1.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, kinetic parameters that might be observed when characterizing the interaction of 3,5-Diiodo-4-hydroxymandelic Acid with different deiodinase isoforms. Researchers should determine these values empirically for their specific experimental conditions.

| Deiodinase Isoform | Apparent Km (µM) for 3,5-Diiodo-4-hydroxymandelic Acid | Vmax (pmol/mg protein/min) | Known Inhibitor | Inhibitor IC50 (µM) |

| Type 1 (D1) | 5.2 | 150 | Propylthiouracil (PTU) [9][11] | 2.5 |

| Type 2 (D2) | 1.8 | 50 | Iopanoic Acid | 0.1 |

| Type 3 (D3) | 12.5 | 80 | Iopanoic Acid | 0.5 |

Trustworthiness and Self-Validating Systems

The reliability of the data generated from these assays is paramount. To ensure trustworthiness, each protocol is designed as a self-validating system through the incorporation of essential controls:

-

Negative Controls:

-

No Enzyme Control: This control accounts for any non-enzymatic degradation of the substrate.

-

No Substrate Control: This control establishes the background signal of the assay components.

-

Vehicle Control (e.g., DMSO): This control serves as the baseline for 100% enzyme activity and is used to calculate the percentage of inhibition by test compounds.

-

-

Positive Controls:

-

Known Inhibitors: The inclusion of a known inhibitor for each deiodinase isoform (e.g., PTU for D1) validates the assay's ability to detect inhibition and provides a reference for the potency of test compounds. [9][11] By consistently running these controls, researchers can have high confidence in the specificity and accuracy of their results, ensuring that observed effects are due to the modulation of deiodinase activity.

-

Conclusion and Future Directions

The use of 3,5-Diiodo-4-hydroxymandelic Acid as a novel probe in in vitro deiodinase assays offers a valuable tool for the scientific community. The protocols detailed in these application notes provide a robust framework for screening and characterizing potential modulators of thyroid hormone metabolism. The structural similarity of this compound to endogenous substrates makes it a sensitive and relevant tool for identifying compounds that may act as endocrine disruptors or have therapeutic potential in thyroid-related disorders.

Future investigations could focus on synthesizing and testing a broader range of halogenated mandelic acid derivatives to establish structure-activity relationships for deiodinase inhibition. Furthermore, utilizing these assays in high-throughput screening campaigns could lead to the discovery of novel chemical entities with potent and selective effects on specific deiodinase isoforms. Such discoveries will undoubtedly advance our understanding of thyroid hormone regulation and open new avenues for therapeutic intervention.

References

-

Deiodinases' Inhibitors: A Double-Edged Sword. (2025, September 24). PubMed. [Link]

-

Radiometric enzyme assays for iodothyronine deiodinases. (2011, September 22). CERN Indico. [Link]

-

Development of in vitro rat, dog and human deiodinase inhibition assays with LC-MS/MS analysis for the identification of endocrine disruptors. (2021, May 26). SETAC. [Link]

-

Development of Radiometric Assays for Quantification of Enzyme Activities of the Key Enzymes of Thyroid Hormones Metabolism. SciSpace. [Link]

-

Endocrine Disruption & Thyroid Hormone Assays. Concept Life Sciences. [Link]

-

Thyronamines Are Isozyme-Specific Substrates of Deiodinases. (2008, June 1). Oxford Academic. [Link]

-

Molecular basis for the substrate selectivity of cat type I iodothyronine deiodinase. (2003, December 15). PubMed. [Link]

-

Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity. (2016, December 1). Oxford Academic. [Link]

-

Screening assays on inhibitors, modulators and substrates of deiodinase and dehalogenase activities. Thieme E-Books & E-Journals. [Link]

-

Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. (2021, October 21). PMC - NIH. [Link]

-

Assessing utility of thyroid in vitro screening assays through comparisons to observed impacts in vivo. PMC. [Link]

-

Identification of iodothyronine deiodinase 2 inhibitors among FDA-approved drug library using high throughput screening. (2021, May 26). Endocrine Abstracts. [Link]

-

Thyroid Deiodinase: How D1, D2 & D3 Enzymes Alter Your Thyroid. (2026, February 14). Dr. Westin Childs. [Link]

-

Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (2025, April 4). MDPI. [Link]

-

Type 1 iodothyronine deiodinase in human physiology and disease. (2011, June 1). Journal of Endocrinology. [Link]

-

The Physiological Functions and Polymorphisms of Type II Deiodinase. (2023, April 27). Endocrinology and Metabolism. [Link]

-

Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. (2021, October 21). Endocrinology and Metabolism. [Link]

-

Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis. (2022, March 21). PMC. [Link]

-

In vitro and in vivo investigation of a thyroid hormone system-specific interaction with triazoles. Archives of Toxicology. [Link]

-

Thyroid method 4a: Deiodinase 1 activity based on Sandell-Kolthoff reaction. EURL ECVAM. [Link]

-

Strategies to measure individualized deiodinase activity in the... ResearchGate. [Link]

-

Developing non-animal methods for thyroid toxicity testing – Validation of a novel in vitro assay investigating Deiodinase I inhibition. (2024, February 19). Refubium. [Link]

-

Deiodinase – Knowledge and References. Taylor & Francis. [Link]

-

Deiodinases: implications of the local control of thyroid hormone action. (2006, October 2). JCI. [Link]

-

Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. Karger Publishers. [Link]

-

Iodothyronine deiodinase. Wikipedia. [Link]

-

The deiodinases and the control of intracellular thyroid hormone signaling during cellular differentiation. PMC. [Link]

Sources

- 1. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]

- 4. Deiodinases' Inhibitors: A Double-Edged Sword - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Deiodinases: implications of the local control of thyroid hormone action [jci.org]

- 6. etj.bioscientifica.com [etj.bioscientifica.com]

- 7. restartmed.com [restartmed.com]

- 8. The deiodinases and the control of intracellular thyroid hormone signaling during cellular differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. endocrine-abstracts.org [endocrine-abstracts.org]

- 10. Concept Life Sciences [conceptlifesciences.com]

- 11. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions [e-enm.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 14. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thyroid method 4a: Deiodinase 1 activity based on Sandell-Kolthoff reaction | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

Application Note: NMR Spectroscopy Analysis of 3,5-Diiodo-4-hydroxymandelic Acid (DHMA)

Introduction & Scope

3,5-Diiodo-4-hydroxymandelic acid (DHMA) is a critical metabolite structurally related to the thyroid hormones (thyroxine/T4 and diiodotyrosine/DIT) and catecholamine degradation pathways (analogous to Vanillylmandelic acid, VMA). Its analysis is pivotal in metabolic profiling of thyroid function and as a synthetic intermediate in the development of thyromimetic drugs.

This application note provides a definitive protocol for the structural characterization of DHMA using 1H and 13C NMR. Unlike standard organic acids, DHMA presents unique spectroscopic challenges due to the "Heavy Atom Effect" (HALA) introduced by the two iodine atoms, which drastically alters expected chemical shifts.

Key Technical Challenges Addressed:

-

Solubility: The di-iodo phenolic moiety reduces water solubility compared to the parent mandelic acid, necessitating specific solvent choices.

-

Iodine Shielding: The relativistic spin-orbit coupling of iodine causes significant upfield shifting of attached carbons, often leading to misassignment of C-I signals as aliphatic rather than aromatic.

-

Symmetry: The

symmetry of the aromatic ring simplifies the proton spectrum but requires 2D correlation (HMBC) to fully assign the quaternary carbons.

Experimental Protocol

Reagents and Materials

-

Analyte: 3,5-Diiodo-4-hydroxymandelic Acid (≥98% purity).[1]

-

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% v/v TMS (Tetramethylsilane).

-

Rationale: DMSO is required to disrupt the strong intermolecular hydrogen bonding of the phenolic OH and carboxylic acid, ensuring sharp lines.

is avoided as it causes rapid exchange of the benzylic hydroxyl proton, losing valuable coupling information.

-

-

NMR Tubes: 5mm high-precision borosilicate tubes (500 MHz rated).

Sample Preparation Workflow

The following workflow ensures complete solvation and prevention of aggregate formation which can broaden signals.

Figure 1: Sample preparation workflow for DHMA to ensure homogeneity and signal stability.

Acquisition Parameters (500 MHz System)

| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | Rationale |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power gated decoupling) | 30° pulse ensures accurate integration without excessive relaxation delays. |

| Spectral Width | 14 ppm (-1 to 13 ppm) | 240 ppm (-10 to 230 ppm) | Covers exchangeable protons (COOH/OH) and carbonyls. |